3,5-Dimethylphenyl acetate

Lipophilicity Log P Physicochemical Property

3,5-Dimethylphenyl acetate (CAS 877-82-7) is an aromatic ester, specifically the acetate of 3,5-dimethylphenol, with a molecular weight of 164.20 g/mol and a calculated Log P of 2.546. This compound is fundamentally a reactive intermediate, with its value in research derived from its precisely balanced physicochemical profile.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 877-82-7
Cat. No. B2364443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylphenyl acetate
CAS877-82-7
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)O)C.CC(=O)O
InChIInChI=1S/C8H10O.C2H4O2/c1-6-3-7(2)5-8(9)4-6;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4)
InChIKeyBRYARUBITSWERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethylphenyl acetate (CAS 877-82-7): A Specialist Aromatic Ester for Controlled Reactivity and Lipophilicity in Research


3,5-Dimethylphenyl acetate (CAS 877-82-7) is an aromatic ester, specifically the acetate of 3,5-dimethylphenol, with a molecular weight of 164.20 g/mol and a calculated Log P of 2.546 [1]. This compound is fundamentally a reactive intermediate, with its value in research derived from its precisely balanced physicochemical profile. Its moderate lipophilicity (Log P ~2.5) distinguishes it from more polar phenolic analogs and more lipophilic variants, offering a specific, defined window of solubility and membrane permeability crucial for applications in organic synthesis and medicinal chemistry. This profile supports its primary roles as a protected phenol synthon, a standard substrate in kinetic studies, and a building block for more complex molecules [1][2].

Why 3,5-Dimethylphenyl Acetate Cannot Be Substituted by Other Xylyl Acetates in Critical Research Applications


Generic substitution of 3,5-dimethylphenyl acetate with other xylyl acetate isomers (e.g., 3,4- or 2,5-dimethylphenyl acetate) or the parent phenol (3,5-dimethylphenol) is scientifically unjustified due to quantifiable differences in lipophilicity and reactivity that directly impact experimental outcomes. The specific 3,5-substitution pattern on the phenyl ring confers a unique Log P value (2.546 [1]) that is distinct from its 3,4-isomer (Log P = 2.229 [2]), a difference of over 0.3 log units. This is a significant variance that alters partitioning behavior in biphasic systems, chromatographic retention, and potential for passive membrane diffusion [1]. Furthermore, the acetate ester is a fundamentally different chemical entity from the parent phenol, possessing distinct reactivity as a protected synthon and a different hydrolysis profile that is critical for controlled release or synthetic strategies . Using an analog without verifying these specific parameters introduces a variable that can lead to non-reproducible data or failed synthetic pathways.

3,5-Dimethylphenyl Acetate: Quantified Comparative Evidence for Research Selection


Higher Lipophilicity Compared to 3,4-Dimethylphenyl Acetate for Optimized Partitioning

3,5-Dimethylphenyl acetate exhibits a calculated Log P value of 2.546 [1], which is 0.317 units higher than the Log P of its close structural isomer, 3,4-dimethylphenyl acetate (calculated Log P = 2.229 [2]). This quantifiable difference in lipophilicity indicates a stronger preference for non-polar environments.

Lipophilicity Log P Physicochemical Property Medicinal Chemistry

High-Yield Synthesis from Readily Available Starting Materials

A patent procedure for synthesizing 3,5-dimethylphenyl acetate via the acylation of 3,5-dimethylphenol with acetic anhydride reports an isolated yield of 103.1% (286 g from 206.5 g of starting phenol) . While yields above 100% suggest residual solvent or impurities, it confirms a highly efficient and essentially quantitative transformation under simple reflux conditions.

Synthetic Yield Process Chemistry Esterification Organic Synthesis

Potential for Enhanced Selectivity in Kinetic Resolution Reactions

Theoretical studies on the mechanism of nucleophilic catalysis in aryl acetate hydrolysis indicate that the 3,5-dimethylphenyl motif could lead to improved levels of selectivity in kinetic resolution (KR) reactions. This prediction was reportedly verified by subsequent synthesis and evaluation of catalysts containing this moiety [1].

Kinetic Resolution Asymmetric Synthesis Catalysis Reaction Selectivity

Definitive Research and Industrial Applications of 3,5-Dimethylphenyl Acetate (CAS 877-82-7)


As a Protected Phenol Synthon with Defined Lipophilicity

Researchers requiring a temporary protecting group for 3,5-dimethylphenol can use the acetate ester. The compound's specific Log P (2.546 [1]) provides a predictable handle for purification and extraction. This is in contrast to the parent phenol or other esters, where differing lipophilicities would alter separation behavior. The acetate can be selectively cleaved under mild basic or acidic conditions to regenerate the free phenol for further functionalization .

A Standard Substrate for Investigating Ester Hydrolysis Mechanisms

Due to its defined structure and the absence of strong electron-withdrawing or -donating groups, 3,5-dimethylphenyl acetate serves as an ideal model substrate for studying the kinetics and mechanisms of ester hydrolysis. Its reactivity is modulated by the electron-donating methyl groups, providing a benchmark for comparison with other substituted phenyl acetates. Its use in studies of nucleophilic catalysis [2] establishes a baseline for understanding more complex systems.

A Building Block for Pharmaceutical and Agrochemical Intermediates

The 3,5-dimethylphenyl moiety is a common structural feature in various bioactive molecules. 3,5-Dimethylphenyl acetate offers a versatile entry point for introducing this fragment. Its high-yield synthesis from inexpensive materials ensures its viability as a cost-effective intermediate in the multi-step synthesis of drug candidates or crop protection agents where specific substitution patterns on the aryl ring are critical for target engagement.

As a Reference Standard in Chromatographic Method Development

The well-defined and distinct Log P value (2.546 [1]) of 3,5-dimethylphenyl acetate makes it a useful reference compound for calibrating reversed-phase HPLC systems or optimizing separation conditions for other aryl acetates and esters. Its retention time can be accurately predicted, serving as a marker for method validation and quality control in analytical chemistry laboratories.

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